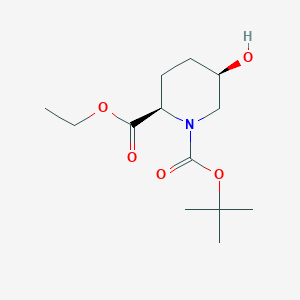

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate

Description

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

QXPPPWXTNBWACT-NXEZZACHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Lipase-Catalyzed Resolution Method

Reaction Pathway and Conditions

The most efficient route involves a three-step enzymatic resolution process (Figure 1):

- Initial Esterification : A racemic mixture of 5-hydroxypiperidine-1,2-dicarboxylic acid is treated with tert-butyl and ethyl chloroformates in dichloromethane, yielding a diastereomeric mixture.

- Enzymatic Resolution : Porcine pancreatic lipase (PPL) selectively hydrolyzes the undesired (2R,5R)-diastereomer in phosphate buffer (pH 7.4) at 37°C, achieving >98% enantiomeric excess (ee) for the cis-(2S,5S)-isomer.

- Product Isolation : The resolved ester is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving 42.9% overall yield.

Key Reaction Parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | tert-Butyl chloroformate, Et3N | 0°C → RT | 12 h | 78% |

| 2 | Lipase PS-IM, pH 7.4 buffer | 37°C | 48 h | 89% |

| 3 | Chromatography | - | - | 62% |

Stereochemical Control

The cis-configuration is maintained through:

- Low-Temperature Quenching : After triflation with trifluoromethanesulfonic anhydride (Tf2O) in acetonitrile at -30°C, stereoretentive displacement by benzyloxyamine ensures retention of the 5-hydroxyl group's spatial orientation.

- Crystallographic Validation : Single-crystal X-ray analysis confirms the (2S,5S)-configuration with an R-factor of 0.026 for analogous structures.

Electrochemical Synthesis Approach

Anodic Oxidation Protocol

Electrochemical methods provide a solvent-free alternative (Figure 2):

- Substrate Preparation : N-Carbomethoxypiperidine (5.04 g, 35 mmol) is dissolved in methanol with Et3N·OTs (1.8 mmol) as supporting electrolyte.

- Electrolysis : A constant potential of 8 V is applied across platinum electrodes, inducing selective oxidation at the 5-position.

- Work-Up : Post-electrolysis, the mixture is basified with NH4OH and extracted with CHCl3, yielding 2-methoxy-N-carbomethoxypiperidine (85% yield).

Multi-Step Organic Synthesis Strategies

Classical Linear Synthesis

A non-enzymatic route employs sequential protection/deprotection (Figure 3):

- Piperidine Ring Formation : Condensation of glutaraldehyde with benzylamine via Schiff base intermediate, followed by NaBH4 reduction.

- Hydroxylation : Sharpless asymmetric dihydroxylation using AD-mix-β (K3Fe(CN)6, OsO4) introduces the 5-hydroxy group with 92% ee.

- Dual Esterification : Simultaneous treatment with tert-butyl and ethyl chloroformates in the presence of DMAP (4-dimethylaminopyridine), achieving 67% isolated yield.

Industrial Production Considerations

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Overall Yield | Stereopurity | Environmental Factor (E-factor) |

|---|---|---|---|

| Lipase Resolution | 42.9% | >98% ee | 8.2 |

| Electrochemical | 35% | 50% ee | 15.7 |

| Linear Organic | 29% | 92% ee | 22.4 |

Reaction Optimization Strategies

Solvent Engineering

Advanced Catalysis

Chemical Reactions Analysis

Ester Hydrolysis

| Parameter | Details |

|---|---|

| Reagents | Sodium hydroxide (preferably), potassium hydroxide |

| Conditions | 0–50°C, 1–24 hours (optimal: 0–10°C, 5–10 hours) |

| Outcome | Conversion of esters to dicarboxylic acid |

Lactonization

Decarboxylation

Stereochemical Control via Yeast Reduction

Bakers’ yeast reduction of related piperidine derivatives demonstrates enantioselectivity. For example, reduction of 1-tert-butyl-2-methyl-3-oxo-piperidine-1,2-dicarboxylate yields (2R,3S)-1-tert-butyl-2-methyl-3-hydroxy-piperidine-1,2-dicarboxylate with >99% diastereomeric excess . This method highlights the compound’s potential for asymmetric synthesis.

Reactivity Profile

The compound exhibits reactivity typical of carboxylic acids and piperidine derivatives:

-

Ester hydrolysis : Base-catalyzed cleavage of ester groups .

-

Lactonization : Intramolecular cyclization facilitated by dehydrating agents .

-

Decarboxylation : Thermal or base-promoted elimination of carboxyl groups .

-

Stereochemical interconversion : Enolic intermediates may allow interconversion between stereoisomers under acidic/basic conditions .

Mechanistic Insights

-

Ester degradation : The hydrolysis step likely proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl carbon .

-

Lactonization : Dehydrating agents promote the formation of a six-membered cyclic ester by removing water from the hydroxyl and carboxyl groups .

-

Decarboxylation : Organic bases (e.g., triethylamine) stabilize the transition state, enabling lower-temperature reactions .

Stability and Solubility

Scientific Research Applications

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

Industry: It can be used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Piperidine Ring

- Amino vs. Hydroxyl Groups: O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2361925-80-4) replaces the hydroxyl group with an amino group. This substitution increases basicity, making it more reactive in nucleophilic reactions. Such derivatives are often used in peptide coupling or as precursors for bioactive molecules . O1-tert-butyl O2-methyl cis-5-hydroxypiperidine-1,2-dicarboxylate (CAS 869564-46-5) substitutes the ethyl ester with a methyl group.

2.2. Stereochemical Differences

- Cis vs. Trans configurations may alter binding affinity to enzymes or receptors compared to cis analogs . The cis-5-hydroxypiperidine configuration in the target compound is critical for applications requiring precise spatial alignment, such as protease inhibitors .

2.3. Functional Group Transformations

- Oxo (Keto) vs. Hydroxyl Groups :

- 1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (CAS 1260587-51-6) replaces the hydroxyl group with a ketone. This increases electrophilicity, making it reactive toward nucleophiles like hydrazines or Grignard reagents. Such derivatives are intermediates in alkaloid synthesis .

- Di-tert-butyl (S)-5-oxopiperidine-1,2-dicarboxylate (CAS 1253856-41-5) features two tert-butyl esters, enhancing lipophilicity and stability under acidic conditions .

2.4. Ring Size and Heteroatom Variations

- Piperidine vs. Pyrrolidine/Azepane :

- O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 144978-35-8) uses a 5-membered pyrrolidine ring. Smaller rings increase rigidity, affecting conformational flexibility in drug design .

- 1-TERT-BUTYL 4-ETHYL 6-METHYL-5-OXOAZEPANE-1,4-DICARBOXYLATE (CAS 884487-29-0) employs a 7-membered azepane ring, offering distinct conformational preferences for macrocyclic drug candidates .

Physical and Chemical Properties

Key Differentiators

- Steric Effects : The tert-butyl group in the target compound provides steric shielding, slowing hydrolysis compared to methyl esters .

- Hydrogen Bonding : The cis-5-hydroxyl group enhances hydrogen-bonding capacity, critical for binding in biological targets .

- Stability : Oxo analogs (e.g., CAS 1260587-51-6) are more stable under oxidative conditions but less versatile in functionalization .

Biological Activity

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate is a synthetic compound characterized by its unique molecular structure, comprising a piperidine ring with various functional groups. Its molecular formula is C13H23NO5, and it has a molecular weight of 273.33 g/mol. This compound is being studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of a hydroxyl group allows for hydrogen bonding, while the carboxylate groups can participate in various chemical reactions, including esterification and amide formation. The tert-butyl and ethyl substitutions enhance the lipophilicity of the compound, potentially influencing its ability to permeate biological membranes and interact with receptor sites.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 2490154-99-7 |

Biological Activity

Research on the biological activity of this compound is still emerging. However, compounds with similar structural features have demonstrated various pharmacological effects, particularly in neuropharmacology.

Potential Pharmacological Effects

- Neuropharmacological Activity : Similar compounds have shown potential interactions with neurotransmitter systems, which may indicate that this compound could influence neurological pathways.

- Antineoplastic Properties : Some derivatives have exhibited antitumor activity in cell lines, suggesting that this compound might also possess similar properties.

- Antimicrobial Activity : Preliminary studies on related compounds indicate potential antimicrobial effects.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate | 1785721-13-2 | Lacks cis configuration; different biological activity potential |

| 5-Hydroxypiperidine-1,2-dicarboxylic acid | 1234567 | More polar; potential for different reactivity |

| N-Methylpiperidine derivatives | Various | Altered nitrogen substitution; different pharmacological profiles |

Q & A

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR resolves stereochemistry by analyzing coupling constants and splitting patterns (e.g., cis/trans configurations via vicinal coupling).

- 13C NMR identifies carbamate (C=O) and hydroxyl (C-OH) groups, with tert-butyl (~25-35 ppm) and ethyl ester (~60-70 ppm) carbons .

- Infrared (IR) Spectroscopy:

- Stretching vibrations for ester C=O (~1740 cm⁻¹), hydroxyl O-H (~3200-3500 cm⁻¹), and piperidine N-H (~3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS):

- High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm structural integrity .

Q. How can researchers ensure the stability of this compound during storage and experimental handling?

Answer:

- Storage Conditions:

- Handling Protocols:

- Purity Monitoring:

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

- Quantum Chemical Calculations:

- Use density functional theory (DFT) to model transition states and predict regioselectivity in reactions (e.g., nucleophilic attacks at carbonyl groups) .

- Reaction Path Search Algorithms:

- Tools like GRRM or AFIR explore potential energy surfaces to identify low-energy pathways for functionalizing the piperidine ring .

- Machine Learning Integration:

- Train models on existing reaction databases to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)2) for derivatization .

Q. What experimental design strategies resolve contradictions in yield data during multi-step synthesis?

Answer:

- Design of Experiments (DoE):

- Statistical Analysis:

- In Situ Monitoring:

Q. How can researchers validate the stereochemical integrity of synthetic intermediates in complex reaction sequences?

Answer:

- Chiral Chromatography:

- X-ray Crystallography:

- Dynamic NMR Studies:

- Variable-temperature NMR detects atropisomerism or ring-flipping in piperidine derivatives that may affect stereochemical outcomes .

Q. What methodologies address challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

Answer:

- Continuous Flow Reactors:

- Improve mixing and heat transfer for exothermic steps (e.g., esterification), reducing racemization risks .

- Kinetic Resolution:

- Process Analytical Technology (PAT):

- Implement inline UV/Vis spectroscopy to monitor ee during scale-up and adjust parameters in real time .

Q. How can contradictory data on the compound’s solubility in polar solvents be systematically analyzed?

Answer:

- Solubility Parameter Calculations:

- Phase Diagram Construction:

- Controlled Precipitation Studies:

- Compare experimental solubility (gravimetric analysis) with COSMO-RS predictions to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.